4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline
Overview
Description
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methylphenethylamine with 4-(2-methoxyethoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline can be compared with similar compounds such as:
4-(2-Methoxyethoxy)aniline: Lacks the 2-methylphenethyl group, resulting in different chemical and biological properties.
N-(2-Methylphenethyl)aniline: Lacks the 2-methoxyethoxy group, affecting its solubility and reactivity.
4-(2-Methoxyethoxy)-N-phenethylamine: Similar structure but without the methyl group on the phenethylamine, leading to different interactions and applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[2-(2-methylphenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-15-5-3-4-6-16(15)11-12-19-17-7-9-18(10-8-17)21-14-13-20-2/h3-10,19H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOYRSGMPPMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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